molecular formula C22H21N3O3 B12107063 1'-(1h-Indazol-7-ylcarbonyl)-6-methylspiro[chromene-2,4'-piperidin]-4(3h)-one

1'-(1h-Indazol-7-ylcarbonyl)-6-methylspiro[chromene-2,4'-piperidin]-4(3h)-one

Cat. No.: B12107063
M. Wt: 375.4 g/mol
InChI Key: IKCMGTBANLMNNP-UHFFFAOYSA-N
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Description

1’-(1H-indazole-7-carbonyl)-6-methylspiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that features a unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the indazole and chroman moieties within the molecule contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(1H-indazole-7-carbonyl)-6-methylspiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indazole core, which can be synthesized through the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The chroman moiety can be introduced via a Friedel-Crafts alkylation reaction, followed by the formation of the spiro linkage through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1’-(1H-indazole-7-carbonyl)-6-methylspiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1’-(1H-indazole-7-carbonyl)-6-methylspiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1’-(1H-indazole-7-carbonyl)-6-methylspiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. The chroman structure contributes to the compound’s ability to interact with cellular membranes and proteins, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    1H-indazole-7-carbonyl derivatives: These compounds share the indazole core and exhibit similar biological activities.

    Chroman derivatives: Compounds with the chroman structure are known for their antioxidant properties and potential therapeutic effects.

Uniqueness: 1’-(1H-indazole-7-carbonyl)-6-methylspiro[chroman-2,4’-piperidin]-4-one is unique due to its spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

1'-(1H-indazole-7-carbonyl)-6-methylspiro[3H-chromene-2,4'-piperidine]-4-one

InChI

InChI=1S/C22H21N3O3/c1-14-5-6-19-17(11-14)18(26)12-22(28-19)7-9-25(10-8-22)21(27)16-4-2-3-15-13-23-24-20(15)16/h2-6,11,13H,7-10,12H2,1H3,(H,23,24)

InChI Key

IKCMGTBANLMNNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)C4=CC=CC5=C4NN=C5)CC2=O

Origin of Product

United States

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